

# Technical Dossier: Navigating the Landscape of Substituted Aminocyanobenzoates

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## Compound of Interest

Compound Name: Methyl 4-amino-3-cyanobenzoate

Cat. No.: B183444

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A comprehensive guide for researchers, scientists, and drug development professionals.

## Foreword

The exploration of novel molecular scaffolds is a cornerstone of modern drug discovery and materials science. Substituted aminocyanobenzoates represent a class of compounds with significant potential, offering a versatile platform for the development of new therapeutic agents and functional materials. Their unique electronic and structural features, arising from the interplay of the amino, cyano, and carboxylate groups on the benzene ring, make them attractive targets for chemical synthesis and biological evaluation.

This technical guide aims to provide a comprehensive overview of a specific, albeit lesser-known, member of this family: **Methyl 4-amino-3-cyanobenzoate**. However, an extensive search of chemical databases and scientific literature has revealed a notable scarcity of information regarding this particular isomer. In contrast, a closely related compound, Methyl 4-amino-2-cyanobenzoate, is well-documented.

Therefore, this document will primarily focus on the available data for related isomers, drawing comparisons and highlighting the potential properties and synthetic routes that could be extrapolated to the target compound. By examining the known, we can illuminate the path toward understanding the unknown.

# Chemical Identification and Physicochemical Properties

A critical first step in the characterization of any chemical entity is the unambiguous assignment of its identifiers and a thorough understanding of its physical and chemical properties. Due to the limited public data on **Methyl 4-amino-3-cyanobenzoate**, we present a comparative table of identifiers for its closely related and more extensively studied isomers. This allows for a clearer understanding of the structural nuances within this chemical family.

Table 1: Identifiers of Substituted Methyl Aminocyanobenzoates

Identifier	Methyl 4-amino-2-cyanobenzoate	Methyl 4-cyanobenzoate	Methyl 3-cyanobenzoate
CAS Number	1628431-65-1[1]	1129-35-7[2]	13531-48-1
IUPAC Name	methyl 4-amino-2-cyanobenzoate[1]	methyl 4-cyanobenzoate[2]	Not Available
PubChem CID	53419668[1]	70791[2]	Not Available
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub> [1]	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub> [2]	C <sub>9</sub> H <sub>7</sub> NO <sub>2</sub>
Molecular Weight	176.17 g/mol [1]	161.16 g/mol [2]	161.16 g/mol
SMILES	<chem>COC(=O)C1=C(C=C(C=C1)N)C#N</chem> [1]	<chem>COC(=O)C1=CC=C(C=C1)C#N</chem> [2]	Not Available

## Synthesis and Experimental Protocols

The synthesis of substituted benzoates is a well-established area of organic chemistry. While a specific protocol for **Methyl 4-amino-3-cyanobenzoate** is not readily available, we can infer potential synthetic strategies from related compounds. A common approach involves the modification of a pre-existing benzene ring with the desired functional groups.

A plausible synthetic pathway for cyanobenzoic acid derivatives, which could be adapted for **Methyl 4-amino-3-cyanobenzoate**, is outlined in the diagram below. This generalized scheme illustrates a multi-step process starting from a substituted toluene, involving nitration, reduction

of the nitro group to an amine, conversion of the amino group to a cyano group via a diazonium salt, and finally, oxidation of the methyl group to a carboxylic acid, followed by esterification.



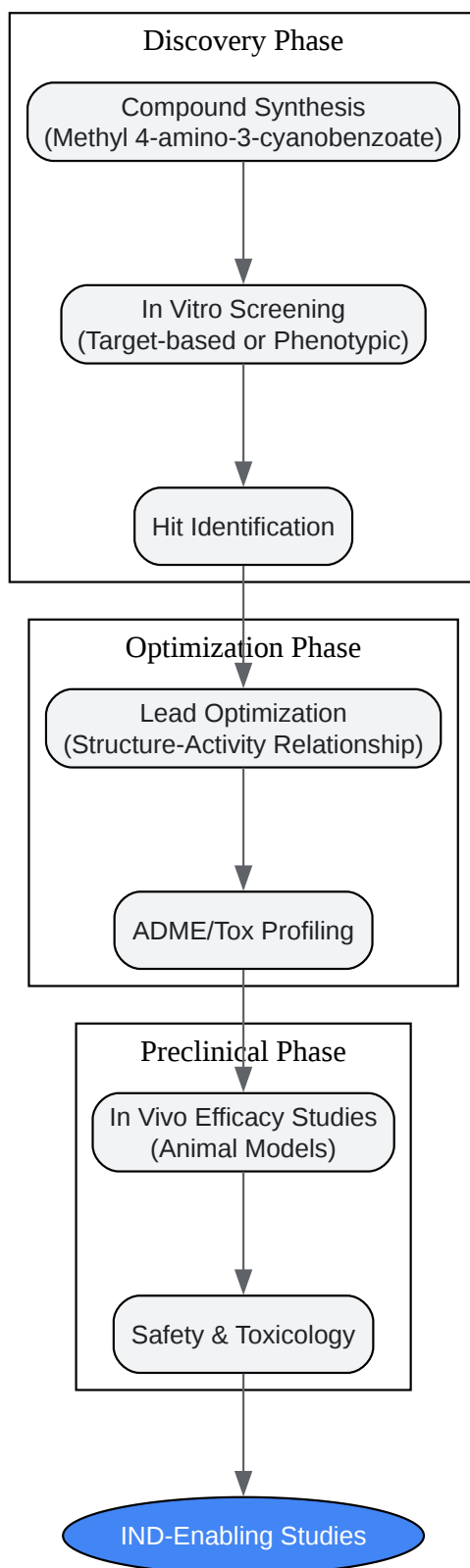
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Caption: Generalized synthetic pathway for substituted cyanobenzoic acid esters.

## Potential Applications in Research and Drug Development

While direct biological data for **Methyl 4-amino-3-cyanobenzoate** is absent from the public domain, the broader class of aminobenzoates has been investigated for various therapeutic applications. For instance, derivatives of Methyl 4-aminobenzoate have been explored as potential inhibitors of enzymes such as glutathione reductase and glutathione S-transferase, which are involved in cellular detoxification and antioxidant defense mechanisms.

The logical workflow for investigating the biological activity of a novel compound like **Methyl 4-amino-3-cyanobenzoate** would follow a standard drug discovery pipeline. This process, from initial compound synthesis to preclinical evaluation, is depicted in the following diagram.



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Caption: Standard workflow for preclinical drug discovery.

## Conclusion and Future Directions

The journey to characterize and utilize novel chemical entities like **Methyl 4-amino-3-cyanobenzoate** is one of incremental steps, building upon the foundation of existing chemical knowledge. While direct experimental data for this specific isomer remains elusive, the rich chemistry of its relatives provides a robust framework for predicting its properties and devising synthetic strategies.

Future research efforts should be directed towards the unambiguous synthesis and characterization of **Methyl 4-amino-3-cyanobenzoate**. Subsequent in-depth studies of its physicochemical properties, reactivity, and biological activity will be crucial in unlocking its potential. As the landscape of chemical synthesis and analysis continues to evolve, it is anticipated that the knowledge gap surrounding such lesser-known compounds will narrow, paving the way for new discoveries in science and medicine.

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## References

- 1. Methyl 4-amino-2-cyanobenzoate | C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub> | CID 53419668 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 4-cyanobenzoate | C<sub>9</sub>H<sub>7</sub>NO<sub>2</sub> | CID 70791 - PubChem [pubchem.ncbi.nlm.nih.gov]
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